CCK-A vs. CCK-B Receptor Subtype Selectivity: Inversion Achieved by N-Methyl-D-Trp Motif
The 1-methyl-D-Trp pharmacophore is the critical determinant that reverses CCK receptor subtype selectivity from CCK-B-preferring to CCK-A-selective. The parent tetrapeptide Boc-CCK-4 (Boc-Trp-Met-Asp-Phe-NH₂) exhibits 70-fold selectivity for the CCK-B receptor [1]. Introduction of the N-methyl-D-amino acid motif, as found in A-71623 (which incorporates backbone N-Me-Asp and the N-methyl-Trp pharmacophore), yields IC₅₀ values of 3.7 nM at guinea pig pancreas CCK-A receptors and 4500 nM at cerebral cortex CCK-B receptors—a selectivity ratio of approximately 1200-fold in favor of CCK-A [2]. The target compound Asn-(1-Me-D-Trp)-Phe-NH₂ represents the minimal fragment bearing this selectivity-determining pharmacophore. In contrast, the non-methylated D-Trp analog NdWFamide (Asn-D-Trp-Phe-NH₂) shows primary activity as a cardioexcitatory peptide in Aplysia with a threshold concentration of approximately 10⁻¹⁰ M, without documented CCK-A selectivity [3].
| Evidence Dimension | CCK receptor subtype binding selectivity |
|---|---|
| Target Compound Data | L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- contains the 1-Me-D-Trp motif essential for CCK-A selectivity; binding affinity data not directly reported for this fragment |
| Comparator Or Baseline | A-71623 (Boc-Trp-Lys(Tac)-Asp-(N-Me)Phe-NH₂, containing the same pharmacophore): IC₅₀ CCK-A = 3.7 nM; IC₅₀ CCK-B = 4500 nM; selectivity ratio ~1200-fold. Boc-CCK-4 (lacking N-methyl-D-amino acid motif): 70-fold CCK-B-selective. |
| Quantified Difference | Selectivity inversion from 70-fold CCK-B (Boc-CCK-4) to ~1200-fold CCK-A (A-71623); driven by N-methyl-D-amino acid pharmacophore shared with target compound |
| Conditions | Radioligand binding assays: guinea pig pancreas membranes (CCK-A) and cerebral cortex membranes (CCK-B) |
Why This Matters
For researchers procuring CCK-A-selective pharmacological tools, the 1-methyl-D-Trp motif present in CAS 805247-92-1 is the validated selectivity-determining pharmacophore that distinguishes CCK-A-preferring ligands from the CCK-B-preferring natural CCK-4 sequence.
- [1] Shiosaki K, Lin CW, Kopecka H, et al. Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors. J Med Chem. 1997;40(7):1169-1172. View Source
- [2] Lin CW, Shiosaki K, Miller TR, et al. Characterization of two novel cholecystokinin tetrapeptide (30-33) analogues, A-71623 and A-70874, that exhibit high potency and selectivity for cholecystokinin-A receptors. Mol Pharmacol. 1991;39(3):346-351. View Source
- [3] Morishita F, Nakanishi Y, Furukawa Y, Matsushima O. NdWFamide: a novel excitatory peptide involved in cardiovascular regulation of Aplysia. Peptides. 2001;22(2):183-189. View Source
